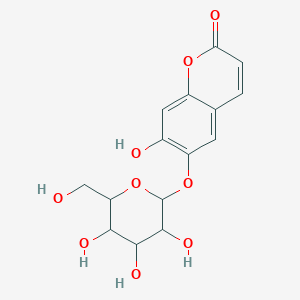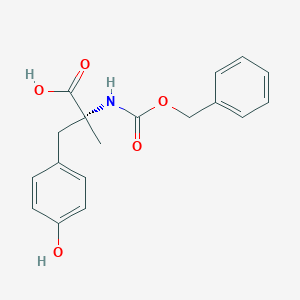
Cbz-alpha-methyl-D-Tyr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-alpha-methyl-D-Tyr, also known as carboxybenzyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the carboxybenzyl group serves as a protecting group for the amino functionality. This compound is particularly useful in the synthesis of complex peptides and proteins due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-alpha-methyl-D-Tyr typically involves the protection of the amino group of alpha-methyl-D-tyrosine with a carboxybenzyl group. This can be achieved using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
alpha-methyl-D-tyrosine+Cbz-Cl→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
Cbz-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for the removal of the carboxybenzyl group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alpha-methyl-D-tyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Cbz-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cbz-alpha-methyl-D-Tyr primarily involves its role as a protected amino acid in peptide synthesis. The carboxybenzyl group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild conditions, typically by catalytic hydrogenation, to yield the free amino acid.
相似化合物的比较
Cbz-alpha-methyl-D-Tyr can be compared with other protected amino acids such as:
Cbz-tyrosine: Similar in structure but lacks the alpha-methyl group.
Fmoc-alpha-methyl-D-Tyr: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a carboxybenzyl group for protection.
Boc-alpha-methyl-D-Tyr: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
This compound is unique due to its specific combination of the carboxybenzyl protecting group and the alpha-methyl substitution on the tyrosine residue. This combination provides enhanced stability and selectivity in peptide synthesis compared to other protected amino acids.
List of Similar Compounds
- Cbz-tyrosine
- Fmoc-alpha-methyl-D-Tyr
- Boc-alpha-methyl-D-Tyr
属性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
(2R)-3-(4-hydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-18(16(21)22,11-13-7-9-15(20)10-8-13)19-17(23)24-12-14-5-3-2-4-6-14/h2-10,20H,11-12H2,1H3,(H,19,23)(H,21,22)/t18-/m1/s1 |
InChI 键 |
PKGJZJPKNMOLOE-GOSISDBHSA-N |
手性 SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)

![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)
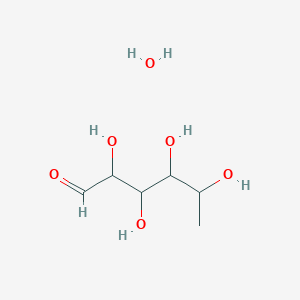

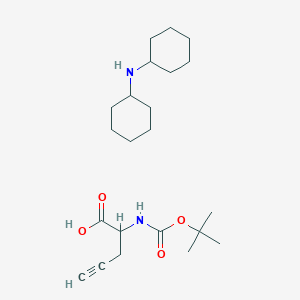

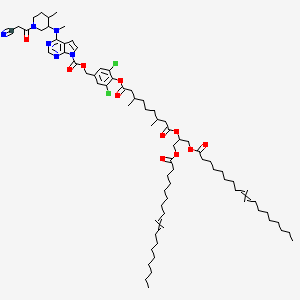
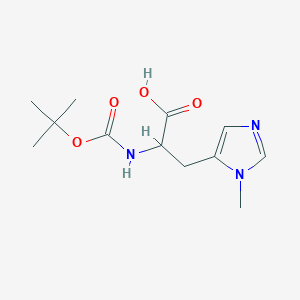
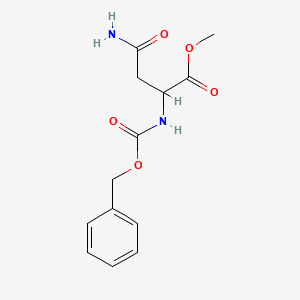
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
